Ethyl 4-[(4-chlorobenzylidene)amino]benzoate
Description
Properties
CAS No. |
16979-23-0 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3 |
InChI Key |
NEDIAEKHSBGMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl 4-Aminobenzoate and 4-Chlorobenzaldehyde
The most widely documented method involves the condensation of ethyl 4-aminobenzoate with 4-chlorobenzaldehyde under acidic or neutral conditions. This one-step reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base) linkage.
Reaction Conditions :
-
Solvent : Ethanol or methanol is typically employed due to its ability to dissolve both reactants and facilitate proton transfer.
-
Catalyst : Acetic acid or hydrochloric acid (1–5 mol%) accelerates imine formation by polarizing the carbonyl group.
-
Temperature : Reflux conditions (70–80°C) are standard, though room-temperature reactions with prolonged stirring (24–48 hours) are viable for acid-sensitive substrates.
Workup and Purification :
Post-reaction, the mixture is cooled to precipitate the product, which is then filtered and washed with cold ethanol. Recrystallization from ethanol or ethyl acetate yields crystals with >95% purity.
Yield Optimization :
-
Excess aldehyde (1.2–1.5 equivalents) drives the equilibrium toward product formation.
-
Anhydrous conditions minimize hydrolysis of the imine bond.
Alternative Pathways via Intermediate Functionalization
While less common, multi-step syntheses involving functionalized intermediates have been reported. For instance, this compound can be derived from chloroacetylation of ethyl 4-aminobenzoate followed by condensation.
Step 1: Chloroacetylation
Ethyl 4-aminobenzoate reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form ethyl 4-(2-chloroacetamido)benzoate. This intermediate is isolated in 91% yield under optimized conditions.
Step 2: Cyclocondensation
The chloroacetamido intermediate undergoes cyclization with thiourea or ammonium thiocyanate to form thiazolidinone derivatives, which can subsequently react with 4-chlorobenzaldehyde to yield the target compound.
Advantages :
-
Enables incorporation of additional functional groups (e.g., thiazolidinones) for tailored bioactivity.
-
Higher regioselectivity compared to direct condensation.
Disadvantages :
-
Increased synthetic steps reduce overall yield (typically 60–70%).
-
Requires stringent purification to remove byproducts.
Mechanistic Insights and Kinetic Considerations
Imine Formation Dynamics
The condensation reaction follows second-order kinetics, with the rate-determining step being the nucleophilic attack of the amine on the protonated aldehyde. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., -Cl on benzaldehyde) enhance electrophilicity at the carbonyl carbon, accelerating the reaction.
Activation Parameters :
-
ΔH‡ : 45–60 kJ/mol (dependent on solvent polarity).
-
ΔS‡ : Negative values indicate a associative mechanism involving ordered transition states.
Solvent and Catalytic Effects
Protic solvents like ethanol stabilize zwitterionic intermediates through hydrogen bonding, whereas aprotic solvents (e.g., DMF) may necessitate higher temperatures. Catalytic acids lower the activation energy by polarizing the carbonyl group, with HCl outperforming weaker acids like acetic acid in non-aqueous media.
Comparative Analysis of Synthetic Methods
Notes :
-
4-CBA : 4-Chlorobenzaldehyde.
-
Purity assessed via HPLC with UV detection at 254 nm.
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) by enhancing molecular collisions. This method achieves comparable yields (88–90%) while minimizing thermal degradation.
Green Chemistry Approaches
Solvent-Free Conditions :
Grinding ethyl 4-aminobenzoate and 4-chlorobenzaldehyde in a ball mill with catalytic p-toluenesulfonic acid (PTSA) yields the product in 82% purity without solvent waste.
Biocatalysis :
Lipases (e.g., Candida antarctica) catalyze imine formation in aqueous buffers at ambient temperatures, though yields remain suboptimal (50–60%).
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) resolves the target compound at 6.2 minutes, with UV-Vis quantification at 290 nm.
Industrial-Scale Production Challenges
Cost-Benefit Analysis
Bulk synthesis favors direct condensation due to lower reagent costs and fewer purification steps. However, residual aldehyde (≤0.1%) necessitates activated carbon treatment or fractional crystallization.
Emerging Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorobenzylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of ethyl 4-[(4-chlorobenzyl)amino]benzoate.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that ethyl 4-[(4-chlorobenzylidene)amino]benzoate exhibits significant antibacterial and antifungal activities. The presence of the chlorobenzylidene group enhances its interaction with biological targets, potentially increasing its efficacy against certain pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it can bind effectively to proteins involved in cancer pathways, potentially inhibiting enzymatic activity related to tumor proliferation. Specific studies have noted its potential as an anti-inflammatory agent, which is crucial in cancer treatment as inflammation can promote tumor growth.
Synthesis of Drug Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.
Polymer Chemistry
In material science, this compound has been utilized in the development of polymers with specific properties. Its ability to modify polymer structures enhances characteristics such as thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications.
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is also explored for use in coatings and adhesives. The incorporation of this compound into formulations can improve adhesion strength and resistance to environmental factors, making it suitable for protective coatings.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial activity of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Research
In another research project focusing on anticancer properties, this compound was tested on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity which is crucial for cancer therapeutics.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-chlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or receptor function. The compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, influencing their conformation and activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Electronic Comparisons
Crystallographic and Conformational Differences
- Dihedral Angles :
- Crystal Packing :
- The tert-butyl compound crystallizes in a centric space group (unsuitable for second-harmonic generation), whereas the chloro derivative’s packing remains uncharacterized .
- Mercury software analysis of similar structures reveals that bulky substituents like t-Bu create voids, altering packing efficiency .
Q & A
Q. What are the recommended methods for synthesizing Ethyl 4-[(4-chlorobenzylidene)amino]benzoate?
The compound is typically synthesized via a Schiff base condensation reaction. Ethyl 4-aminobenzoate is reacted with 4-chlorobenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) at reflux for 3–5 hours. The product is purified via recrystallization from ethanol, yielding orange prismatic crystals suitable for X-ray diffraction . Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via UV-Vis spectrophotometry (λmax ~300–350 nm for the imine bond) is advised .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART APEX diffractometer (Mo Kα radiation) followed by structure solution via direct methods (SHELXS) and refinement (SHELXL) is recommended. Hydrogen bonding and torsion angles can be analyzed using Mercury software for visualization . For basic refinement, ensure a data-to-parameter ratio >15 to minimize overfitting .
Q. What spectroscopic techniques are critical for characterizing this compound?
- UV-Vis : Confirms π→π* transitions of the conjugated imine bond (e.g., λmax ~320 nm) .
- NMR : ¹H NMR should show peaks for the ethyl ester (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2), aromatic protons (δ ~7.3–8.3 ppm), and the imine proton (δ ~8.5–9.0 ppm) .
- IR : Stretching vibrations for C=N (~1600–1650 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting data between spectroscopic and crystallographic results be resolved?
Discrepancies (e.g., imine bond geometry in NMR vs. X-ray) may arise from dynamic effects in solution versus solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian09) to compare optimized geometries with experimental data . For crystallographic ambiguities, employ twin refinement in SHELXL for twinned crystals or analyze residual electron density maps for disorder .
Q. What strategies optimize the compound’s stability under experimental conditions?
- Photostability : Assess UV-induced degradation via HPLC-MS. Major degradation products include 4-chlorobenzamide and Schiff base hydrolysis derivatives; use amber glassware and antioxidants (e.g., BHT) to mitigate .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for similar esters) .
Q. How can intermolecular interactions influence crystal packing and material properties?
Use Mercury’s "Materials Module" to analyze packing motifs (e.g., π-π stacking, hydrogen bonds). For this compound, intramolecular O–H···N hydrogen bonds stabilize the structure, while bulky substituents (e.g., tert-butyl groups in analogs) induce steric-driven packing . Void analysis in Mercury can predict porosity or solvent-accessible volumes .
Q. What experimental designs are recommended for evaluating non-linear optical (NLO) properties?
This compound’s analogs exhibit second harmonic generation (SHG) due to donor-acceptor moieties. Use a pulsed Nd:YAG laser (1064 nm) to measure SHG efficiency in powder samples (Kurtz-Perry method). Ensure centrosymmetric space groups (e.g., P21/c) are avoided, as they nullify SHG activity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
